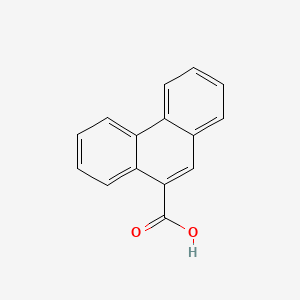

9-Phenanthrenecarboxylic acid

Description

The exact mass of the compound 9-Phenanthrenecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1922. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-Phenanthrenecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Phenanthrenecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenanthrene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFJKKGDLAICPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232532 | |

| Record name | 9-Phenanthrenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837-45-6 | |

| Record name | 9-Phenanthrenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Phenanthrenecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Phenanthrenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9-Phenanthrenecarboxylic Acid from Phenanthrene

Abstract: This technical guide provides a comprehensive overview of the synthetic routes for producing 9-phenanthrenecarboxylic acid from phenanthrene. The primary focus is on the most prevalent and well-documented method, which involves the bromination of phenanthrene followed by carboxylation via a Grignard reagent. This document furnishes detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist researchers, scientists, and professionals in the field of drug development and organic synthesis. Alternative synthetic pathways are also briefly discussed to provide a comparative context.

Introduction

9-Phenanthrenecarboxylic acid is a valuable polycyclic aromatic carboxylic acid. Its rigid, planar phenanthrene core makes it a crucial intermediate and building block in the synthesis of specialized polymers, dyes, and pharmaceutical compounds.[1] The functional handle provided by the carboxylic acid group at the 9-position allows for a variety of subsequent chemical transformations. This guide details the primary synthetic methodology for its preparation from commercially available phenanthrene, emphasizing a practical, two-step approach that is both high-yielding and reproducible.

Overview of Primary Synthetic Pathway

The most common and efficient synthesis of 9-phenanthrenecarboxylic acid from phenanthrene is a two-step process. The first step involves the regioselective electrophilic bromination of phenanthrene to yield 9-bromophenanthrene. The second step is the conversion of this aryl halide into a Grignard reagent, which is then carboxylated using carbon dioxide (typically from dry ice) and subsequently protonated to yield the final product.

Caption: Overall synthesis pathway from Phenanthrene.

Experimental Protocols & Data

This section provides detailed experimental procedures for the primary synthesis route and summarizes key quantitative data for the materials involved.

Physical and Chemical Data of Key Compounds

The properties of the starting material, intermediate, and final product are summarized below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| Phenanthrene | C₁₄H₁₀ | 178.23 | 98.7–99 | Nearly white crystals | 85-01-8 |

| 9-Bromophenanthrene | C₁₄H₉Br | 257.13 | 65–66 | White crystal | 573-17-1 |

| 9-Phenanthrenecarboxylic Acid | C₁₅H₁₀O₂ | 222.24 | 253 | White to pale yellow solid | 837-45-6 |

Step 1: Synthesis of 9-Bromophenanthrene

This procedure is adapted from a well-established protocol in Organic Syntheses.[2] The reaction involves the direct bromination of phenanthrene in carbon tetrachloride.

Caption: Experimental workflow for the synthesis of 9-Bromophenanthrene.

Protocol:

-

Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 1.0 kg (5.6 moles) of pure phenanthrene in 1 liter of dry carbon tetrachloride.[2]

-

Reaction: Heat the mixture to a gentle reflux with continuous stirring. From the dropping funnel, add 900 g (5.64 moles) of bromine over approximately 3 hours. Hydrogen bromide gas will evolve and should be directed to a proper scrubbing apparatus.[2]

-

Completion: After the addition of bromine is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure the reaction goes to completion and to expel most of the remaining hydrogen bromide.[2]

-

Solvent Removal: Allow the reaction mixture to cool. Transfer it to a Claisen flask and distill the carbon tetrachloride solvent under reduced pressure (10–30 mm).[2]

-

Purification: The crude residue is then distilled under high vacuum. The fraction boiling at 177–190°C / 2 mm is collected as 9-bromophenanthrene.[2] The typical yield for this procedure is between 90% and 94%.[6]

Step 2: Synthesis of 9-Phenanthrenecarboxylic Acid

This step involves the formation of a Grignard reagent from 9-bromophenanthrene, followed by carboxylation with CO₂.[7][8]

Caption: Experimental workflow for Grignard-based carboxylation.

Protocol:

-

Glassware Preparation: Ensure all glassware is rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in a three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer. Add a small volume of anhydrous diethyl ether or THF.[9][10]

-

Initiation: Add a solution of 9-bromophenanthrene (1.0 equivalent) in anhydrous ether to the dropping funnel. Add a small portion of this solution to the magnesium. The reaction may need initiation, which can be achieved by adding a small crystal of iodine or by gentle heating.[11] Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remainder of the 9-bromophenanthrene solution dropwise at a rate that maintains a gentle reflux.[9]

-

Completion: After the addition is complete, continue stirring until the magnesium is consumed or the reaction ceases.

-

Carboxylation: Cool the resulting Grignard reagent in an ice-water bath. In a separate beaker, place a large excess of crushed dry ice (solid CO₂). While stirring vigorously, pour the cold Grignard solution onto the dry ice.[7][8]

-

Workup: Allow the mixture to warm to room temperature, which will sublime the excess CO₂. Slowly add a dilute acid (e.g., 1 M HCl) to the reaction mixture to protonate the magnesium carboxylate salt and dissolve any remaining magnesium metal.[10]

-

Isolation and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry with an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude 9-phenanthrenecarboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or acetic acid).[1]

Alternative Synthetic Approaches

While the Grignard route is the most common, other methods for synthesizing 9-phenanthrenecarboxylic acid have been reported.

| Method | Intermediate | Key Reagents | Reported Yield | Notes |

| Cyanation Route | 9-Cyanophenanthrene | CuCN, then H₃O⁺/H⁺ | Good (hydrolysis step) | Involves heating 9-bromophenanthrene with cuprous cyanide at high temperatures (260°C) followed by hydrolysis of the resulting nitrile.[6][12] |

| Direct Carboxylation | None | CO₂, AlBr₃ | 34% | A one-step method but can suffer from low yields and the formation of other isomers.[13] |

| Iron-Catalyzed Carboxylation | None | CCl₄, Alcohol, Fe-catalyst | 74-96% (Ester) | This method produces the alkyl ester of the carboxylic acid, which would require a subsequent hydrolysis step to yield the free acid.[13] |

Conclusion

The synthesis of 9-phenanthrenecarboxylic acid from phenanthrene is most reliably achieved through a two-step sequence involving bromination to 9-bromophenanthrene, followed by Grignard reagent formation and carboxylation. This method offers high yields and regioselectivity, making it a preferred choice for laboratory and potential scale-up applications. The detailed protocols and data presented in this guide serve as a comprehensive resource for chemists and researchers requiring this important synthetic intermediate.

References

- 1. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Phenanthrene-9-carboxylic acid 97% | CAS: 837-45-6 | AChemBlock [achemblock.com]

- 5. 9-Phenanthrenecarboxylic acid | C15H10O2 | CID 94765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]

- 7. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 8. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Iron-Catalyzed Synthesis of 9-Phenanthrenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and economically viable method for the synthesis of 9-phenanthrenecarboxylic acid, a significant molecular scaffold in medicinal chemistry and materials science. The synthesis is predicated on a two-step process, commencing with the iron-catalyzed carboxylation of phenanthrene to its corresponding alkyl ester, followed by hydrolysis to the desired carboxylic acid. This approach leverages the low cost and low toxicity of iron catalysts, presenting a sustainable alternative to methods employing more expensive and hazardous heavy metals.

Core Synthesis Strategy

The synthesis of 9-phenanthrenecarboxylic acid is achieved through a two-stage experimental workflow. The initial stage involves the iron-catalyzed synthesis of alkyl phenanthrene-9-carboxylates, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Figure 1: A high-level overview of the two-stage synthesis of 9-phenanthrenecarboxylic acid.

Stage 1: Iron-Catalyzed Synthesis of Alkyl Phenanthrene-9-carboxylates

The cornerstone of this synthesis is the regioselective functionalization of the C9-H bond of phenanthrene. The reaction of phenanthrene with carbon tetrachloride and an aliphatic alcohol in the presence of an iron catalyst produces alkyl phenanthrene-9-carboxylates in high yields.[1] Among various iron catalysts, iron(III) acetylacetonate (Fe(acac)3) has been identified as the most effective.[1]

Quantitative Data

The following table summarizes the yields of alkyl phenanthrene-9-carboxylates using different iron catalysts and alcohols.

| Catalyst (mol%) | Alcohol | Yield (%) | Reference |

| Fe(acac)₃ | Methanol | 96 | [1] |

| Fe(acac)₃ | Ethanol | 85 | [1] |

| Fe(acac)₃ | Propanol | 74 | [1] |

| FeCl₃·6H₂O | Methanol | Lower Yields | [1] |

| FeBr₂ | Methanol | Lower Yields | [1] |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of methyl phenanthrene-9-carboxylate:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenanthrene, methanol, and carbon tetrachloride.

-

Catalyst Addition: Add iron(III) acetylacetonate (Fe(acac)₃) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for the required reaction time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Plausible Mechanism

While the precise mechanism is a subject of ongoing research, a plausible catalytic cycle is proposed based on established principles of iron-catalyzed C-H activation.

Figure 2: A proposed catalytic cycle for the iron-catalyzed synthesis of alkyl phenanthrene-9-carboxylate.

The reaction likely proceeds through the following key steps:

-

Activation of the Iron Precatalyst: The Fe(III) precatalyst is reduced in situ to a more reactive lower oxidation state iron species.

-

C-H Activation: The active iron catalyst coordinates to the electron-rich phenanthrene core and facilitates the cleavage of the C-H bond at the 9-position, forming an iron-phenanthrenyl intermediate.

-

Carboxylation: This intermediate reacts with a species derived from carbon tetrachloride and the alcohol to form the carboxylate group. The exact nature of the carboxylating agent is complex and may involve radical intermediates.

-

Product Release and Catalyst Regeneration: The alkyl phenanthrene-9-carboxylate product is released, and the active iron catalyst is regenerated to continue the cycle.

Stage 2: Hydrolysis of Alkyl Phenanthrene-9-carboxylate to 9-Phenanthrenecarboxylic Acid

The second stage of the synthesis involves the hydrolysis of the alkyl phenanthrene-9-carboxylate to the final 9-phenanthrenecarboxylic acid. This is a standard saponification reaction.

Experimental Protocol

A general procedure for the hydrolysis of the ester is as follows:

-

Saponification: Dissolve the alkyl phenanthrene-9-carboxylate in a suitable solvent mixture (e.g., THF/water or dioxane/water). Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2]

-

Reaction Conditions: Heat the mixture at reflux or a moderately elevated temperature until the hydrolysis is complete, as monitored by TLC.[2]

-

Workup: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Acidification and Isolation: Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., HCl) to precipitate the 9-phenanthrenecarboxylic acid.

-

Purification: Collect the solid product by filtration, wash with water, and dry. The crude acid can be further purified by recrystallization.

Conclusion

The described two-step method, centered around an iron-catalyzed C-H functionalization, offers an efficient, scalable, and more environmentally benign route to 9-phenanthrenecarboxylic acid. The use of an inexpensive and abundant iron catalyst is a key advantage, making this an attractive strategy for both academic research and industrial applications in drug development and materials science. Further mechanistic studies will undoubtedly refine the understanding of the catalytic cycle and may lead to the development of even more efficient and direct iron-catalyzed carboxylation methods.

References

physical and chemical properties of 9-phenanthrenecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 9-phenanthrenecarboxylic acid. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications in drug discovery.

Core Physical and Chemical Properties

9-Phenanthrenecarboxylic acid, a derivative of the polycyclic aromatic hydrocarbon phenanthrene, is a white to pale yellow crystalline solid.[1] Its structure consists of a carboxylic acid group attached to the 9-position of the phenanthrene ring system.[1] This compound is sparingly soluble in water but demonstrates greater solubility in organic solvents like ethanol and acetone.[1][2]

Table 1: Physical and Chemical Properties of 9-Phenanthrenecarboxylic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₀O₂ | [] |

| Molecular Weight | 222.24 g/mol | [] |

| Melting Point | 249-251 °C | [][4] |

| Boiling Point | 435.4 °C at 760 mmHg | [] |

| Density | 1.305 g/cm³ | [] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, DMSO, and methanol (with sonication) | [1][4] |

| Storage | Sealed in a dry environment at room temperature | [4][5] |

Table 2: Spectroscopic Data for 9-Phenanthrenecarboxylic Acid

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| ¹H NMR | A broad singlet in the region of 10-13.2 ppm is characteristic of the carboxylic acid proton (-COOH). | [2][6] |

| ¹³C NMR | Data available, with the carboxylic carbon appearing at a characteristic downfield shift. | [6] |

| FTIR | A broad O-H stretching band around 3000 cm⁻¹ and a strong C=O stretching band between 1680-1710 cm⁻¹ are indicative of the carboxylic acid group. A medium intensity C-O stretch appears between 1320-1260 cm⁻¹. The spectrum is typically recorded using a KBr wafer. | [2][6] |

| UV-Vis | Exhibits multiple absorption bands. In chloroform, three intense bands are located between 250 and 275 nm, with a shoulder peak around 275 nm, followed by less intense bands up to 380 nm. | [7] |

Experimental Protocols

Synthesis of 9-Phenanthrenecarboxylic Acid via Vilsmeier-Haack Formylation and Oxidation

This two-step synthesis is a common method for preparing 9-phenanthrenecarboxylic acid from phenanthrene.

Step 1: Vilsmeier-Haack Formylation of Phenanthrene to 9-Phenanthrenecarboxaldehyde [1]

-

Reagents: Phenanthrene, dimethylformamide (DMF), phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a reaction vessel, dissolve phenanthrene in DMF.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled solution. The electrophilic Vilsmeier reagent, [Cl-CH=N(CH₃)₂]⁺, is formed in situ.

-

Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C, monitoring the reaction progress by thin-layer chromatography (TLC). The electrophilic substitution occurs preferentially at the electron-rich 9-position of the phenanthrene ring.

-

Upon completion, quench the reaction by pouring it into ice water.

-

The hydrolysis of the intermediate yields 9-phenanthrenecarboxaldehyde, which can be isolated by filtration and purified.

-

Step 2: Oxidation of 9-Phenanthrenecarboxaldehyde to 9-Phenanthrenecarboxylic Acid [1]

-

Reagents: 9-Phenanthrenecarboxaldehyde, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl).

-

Procedure:

-

Suspend 9-phenanthrenecarboxaldehyde in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux.

-

Slowly add a solution of potassium permanganate (KMnO₄) to the refluxing mixture. Monitor the reaction by TLC to avoid over-oxidation of the phenanthrene ring.

-

After the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with hydrochloric acid (HCl) to precipitate the 9-phenanthrenecarboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 9-phenanthrenecarboxylic acid.

Spectroscopic Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of purified 9-phenanthrenecarboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Identify the characteristic broad singlet of the carboxylic acid proton in the ¹H NMR spectrum and the corresponding carbonyl carbon in the ¹³C NMR spectrum.[2][6]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[6]

-

Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer.

-

Data Analysis: Identify the characteristic broad O-H stretch and the sharp C=O stretch of the carboxylic acid functional group.[2]

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform or ethanol).[7]

-

Instrumentation: Use a UV-Vis spectrophotometer to measure the absorbance of the solution across a range of wavelengths (typically 200-800 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).[7]

-

Chemical Reactivity and Derivatives

The chemical reactivity of 9-phenanthrenecarboxylic acid is primarily dictated by its carboxylic acid functional group and the aromatic phenanthrene core.

Esterification

Like other carboxylic acids, 9-phenanthrenecarboxylic acid readily undergoes esterification. The Fischer esterification, reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method to produce its corresponding esters.[8][9] This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent.[9] Alkyl phenanthrene-9-carboxylates can also be synthesized in high yields through an iron-catalyzed reaction of phenanthrene with carbon tetrachloride and an alcohol.[10]

Logical Relationship of Esterification

References

- 1. Praparation of phenanthrene 9 carboxylic acid from phenanthrene | Filo [askfilo.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 4. benchchem.com [benchchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. 9-Phenanthrenecarboxylic acid | C15H10O2 | CID 94765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 9-Phenanthrenecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-phenanthrenecarboxylic acid, a polycyclic aromatic hydrocarbon with significant potential in various scientific domains. This document consolidates critical data, including its chemical identifiers, physical properties, synthesis methodologies, and known biological activities, to serve as a foundational resource for ongoing and future research endeavors.

Chemical Identity and Properties

9-Phenanthrenecarboxylic acid, a derivative of phenanthrene, is characterized by a carboxylic acid group at the 9th position of the phenanthrene core. This substitution imparts specific chemical and physical properties that are pivotal for its application in synthesis and biological studies.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) registry number for 9-phenanthrenecarboxylic acid is 837-45-6 [1][2][3][4][5]. This unique identifier is crucial for unambiguous identification in chemical databases and literature.

The compound is also known by several synonyms, which are essential for comprehensive literature and database searches.

| Synonym | Reference |

| Phenanthrene-9-carboxylic acid | [2][4][6] |

| 9-Phenanthroic acid | [2] |

| NSC 1922 | [2] |

| Phenanthren-9-carbonsaure | [2] |

Physicochemical Properties

The physical and chemical properties of 9-phenanthrenecarboxylic acid are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₂ | [1][7] |

| Molecular Weight | 222.24 g/mol | [1][7] |

| Appearance | White to pale yellow crystalline solid | [6] |

| Melting Point | 249-251 °C | [7] |

| Boiling Point | 435.4 °C at 760 mmHg | [7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone | [6] |

| Density | 1.305 g/cm³ | [7] |

Synthesis Methodologies

Several synthetic routes to 9-phenanthrenecarboxylic acid have been reported. The choice of method often depends on the desired scale, purity, and available starting materials. Below are detailed protocols for two common synthetic approaches.

Synthesis via Grignard Reaction of 9-Bromophenanthrene

This classic method involves the formation of a Grignard reagent from 9-bromophenanthrene, followed by carboxylation.

Experimental Protocol:

-

Preparation of 9-Phenanthrylmagnesium Bromide:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Initiate the reaction by adding a small amount of 9-bromophenanthrene dissolved in anhydrous diethyl ether and a crystal of iodine.

-

Once the reaction starts, add the remaining 9-bromophenanthrene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice-salt bath.

-

Bubble dry carbon dioxide gas through the solution with vigorous stirring, or pour the Grignard solution over crushed dry ice.

-

Continue the addition of carbon dioxide until the exothermic reaction ceases.

-

-

Work-up and Purification:

-

Hydrolyze the reaction mixture by slowly adding a cold, dilute solution of sulfuric acid or hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure 9-phenanthrenecarboxylic acid.

-

Direct Carboxylation of Phenanthrene

This method involves the direct introduction of a carboxylic acid group onto the phenanthrene ring.

Experimental Protocol:

-

Reaction Setup:

-

In a suitable pressure reactor, dissolve phenanthrene in an appropriate solvent such as benzene.

-

Add a Lewis acid catalyst, for instance, aluminum bromide (AlBr₃).

-

-

Carboxylation:

-

Pressurize the reactor with carbon dioxide to approximately 3.0 MPa.

-

Heat the reaction mixture to around 40°C and maintain with stirring for several hours.

-

-

Work-up and Purification:

-

After the reaction, carefully depressurize the reactor.

-

Quench the reaction mixture with ice-cold dilute hydrochloric acid.

-

Extract the product with an organic solvent like diethyl ether.

-

Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to yield 9-phenanthrenecarboxylic acid.[1]

-

Biological Activities and Potential Applications

Phenanthrene and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While research specifically on 9-phenanthrenecarboxylic acid is ongoing, the broader phenanthrene scaffold has shown promise in several therapeutic areas.

Anticancer Potential

Phenanthrene derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.

Signaling Pathway:

Derivatives of phenanthrene have been shown to induce apoptosis in cancer cells through the modulation of the NF-κB and Akt signaling pathways . Inhibition of these pathways can lead to decreased cell survival and proliferation.

Anti-inflammatory Activity

Certain derivatives of 9-phenanthrenecarboxylic acid, such as 9-phenanthranilamides, have demonstrated significant anti-inflammatory properties.[8] These compounds have been shown to inhibit the production of pro-inflammatory mediators in microglial cells stimulated by lipopolysaccharide (LPS).[8]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Culture:

-

Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of 9-phenanthrenecarboxylic acid or its derivatives for 1-2 hours.

-

Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include a vehicle control (LPS only) and a negative control (cells only).

-

-

Nitric Oxide Measurement (Griess Assay):

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of nitric oxide, is proportional to the absorbance.

-

-

Data Analysis:

-

Calculate the percentage of nitric oxide inhibition compared to the LPS-treated vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the nitric oxide production.

-

Signaling Pathway:

The anti-inflammatory effects of 9-phenanthranilamide derivatives are associated with the inhibition of the NF-κB signaling pathway , leading to the downregulation of inflammatory mediators like iNOS and COX-2.[8]

Antimicrobial Properties

The phenanthrene scaffold is a structural component of many natural products that exhibit antimicrobial activity. While specific data for 9-phenanthrenecarboxylic acid is limited, related phenanthrene derivatives have shown activity against various bacteria and fungi.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum:

-

Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

-

-

Serial Dilution of the Compound:

-

Prepare a series of twofold dilutions of 9-phenanthrenecarboxylic acid in a 96-well microtiter plate using the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Experimental Workflow for Antimicrobial Screening:

Conclusion

9-Phenanthrenecarboxylic acid is a versatile compound with a well-defined chemical profile and established synthetic routes. While its own biological activities are an active area of research, the broader family of phenanthrene derivatives has demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of 9-phenanthrenecarboxylic acid and its analogues. Further investigation into the specific mechanisms of action of 9-phenanthrenecarboxylic acid is warranted to fully elucidate its pharmacological profile and potential for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Phenanthrene synthesis [quimicaorganica.org]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. Design and synthesis of 9-phenanthranilamide derivatives and the study of anti-inflammatory, antioxidant and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 9-Phenanthrenecarboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

9-Phenanthrenecarboxylic acid (C₁₅H₁₀O₂) is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. The presence of the carboxylic acid functional group significantly influences its physical and chemical properties, including its solubility profile. The molecule's large, nonpolar phenanthrene backbone coupled with the polar carboxylic acid group results in a nuanced solubility behavior that is highly dependent on the nature of the solvent.

Accurate solubility data is a prerequisite for a wide range of applications, including:

-

Drug Development: Assessing bioavailability and formulating appropriate delivery systems.

-

Organic Synthesis: Selecting suitable solvents for reactions and purification processes like crystallization.

-

Materials Science: Designing and processing novel organic materials with desired photophysical or electronic properties.

This guide aims to provide a comprehensive overview of the known solubility characteristics of 9-phenanthrenecarboxylic acid and to equip researchers with a detailed methodology for its quantitative measurement.

Solubility of 9-Phenanthrenecarboxylic Acid: A Qualitative Overview

Based on available chemical data, 9-phenanthrenecarboxylic acid is characterized as a white to pale yellow crystalline solid. It is sparingly soluble in water but exhibits greater solubility in organic solvents.[1] The following table summarizes the qualitative solubility information found in the literature.

Table 1: Qualitative Solubility of 9-Phenanthrenecarboxylic Acid in Various Solvents

| Solvent | Solvent Type | Reported Solubility |

| Water | Protic, Polar | Sparingly Soluble[1] |

| Ethanol | Protic, Polar | Soluble[1] |

| Acetone | Aprotic, Polar | Soluble[1] |

Note: "Soluble" and "Sparingly Soluble" are qualitative terms. For precise applications, quantitative determination is necessary.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of 9-phenanthrenecarboxylic acid in an organic solvent. This method is a standard and reliable approach for solid-liquid solubility measurements.

Materials and Equipment

-

9-Phenanthrenecarboxylic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Oven

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 9-phenanthrenecarboxylic acid to a series of glass vials.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation. The equilibration time should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette (to prevent precipitation upon cooling).

-

Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The temperature should be below the boiling point of the solute and the decomposition temperature.

-

Periodically remove the vial from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant mass is achieved, indicating that all the solvent has evaporated.

-

The final mass represents the mass of the dissolved 9-phenanthrenecarboxylic acid.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the initial mass of the solution.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

Solubility (g/L) = (mass of solute in g / volume of solvent in L)

-

Data Presentation

All quantitative data should be recorded in a structured table for easy comparison.

Table 2: Template for Quantitative Solubility Data of 9-Phenanthrenecarboxylic Acid

| Solvent | Temperature (°C) | Mass of Solute (g) | Volume of Solvent (mL) | Solubility (g/L) | Molar Solubility (mol/L) |

| e.g., Ethanol | e.g., 25 | ||||

| e.g., Acetone | e.g., 25 | ||||

| e.g., Methanol | e.g., 25 | ||||

| e.g., DMSO | e.g., 25 | ||||

| ... | ... |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While the existing literature provides a qualitative understanding of the solubility of 9-phenanthrenecarboxylic acid, there is a clear need for quantitative data to support its various applications. The experimental protocol detailed in this guide offers a robust framework for researchers to systematically determine the solubility of this compound in a range of organic solvents. The generation and dissemination of such data will be invaluable to the scientific community, particularly in the fields of drug development, organic synthesis, and materials science. It is recommended that future studies focus on generating a comprehensive solubility profile of 9-phenanthrenecarboxylic acid across a variety of solvents and temperatures.

References

Unveiling the Solid-State Architecture of 9-Phenanthrenecarboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 9-phenanthrenecarboxylic acid, a molecule of interest in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at its solid-state conformation and the experimental procedures used for its determination.

Crystal Structure and Molecular Geometry

The crystal structure of 9-phenanthrenecarboxylic acid was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C2/c.[1] Key crystallographic data are summarized in Table 1.

Table 1: Crystallographic Data for 9-Phenanthrenecarboxylic Acid

| Parameter | Value |

| CCDC Number | 129057 |

| Empirical Formula | C₁₅H₁₀O₂ |

| Formula Weight | 222.24 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 17.553(4) |

| b (Å) | 5.998(2) |

| c (Å) | 20.250(5) |

| β (°) | 109.45(2) |

| Volume (ų) | 2011.8(9) |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.468 |

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition 129057.[1][2]

The molecule consists of a planar phenanthrene core with a carboxylic acid group at the 9-position. In the solid state, the molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties. The dihedral angle between the plane of the phenanthrene core and the carboxylic acid group is minimal, indicating a nearly planar overall conformation.

Experimental Protocols

The determination of the crystal structure of 9-phenanthrenecarboxylic acid involves a series of well-defined experimental steps, as outlined below.

Crystallization

Single crystals of 9-phenanthrenecarboxylic acid suitable for X-ray diffraction were grown from a solution of the compound in an appropriate organic solvent, such as ethanol or acetone.[3] The slow evaporation of the solvent at room temperature yielded well-formed, colorless crystals.

X-ray Data Collection

A selected single crystal was mounted on a goniometer head of a diffractometer. X-ray diffraction data were collected at a controlled temperature, typically 293 K, using monochromatic Mo Kα radiation (λ = 0.71073 Å). The data collection strategy involved a series of ω and φ scans to cover a significant portion of the reciprocal space.

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final structure was validated using standard crystallographic software.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule like 9-phenanthrenecarboxylic acid.

Biological Context

While the primary focus of this guide is the crystal structure, it is noteworthy that phenanthrene derivatives have been investigated for various biological activities. Studies have shown that some phenanthrene compounds exhibit antimicrobial and other pharmacological properties. However, specific signaling pathways directly involving 9-phenanthrenecarboxylic acid have not been elucidated in the reviewed literature.

Conclusion

This technical guide provides a detailed account of the crystal structure of 9-phenanthrenecarboxylic acid, supported by crystallographic data and a clear outline of the experimental methodology. The provided workflow diagram offers a visual representation of the logical steps involved in such a study. This information is valuable for researchers in chemistry and drug development, providing a solid foundation for further investigations into the properties and applications of this compound.

References

Spectroscopic and Spectrometric Analysis of 9-Phenanthrenecarboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 9-phenanthrenecarboxylic acid (C₁₅H₁₀O₂).[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document details the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It also includes detailed experimental protocols for data acquisition and a workflow diagram for spectroscopic analysis.

Introduction

9-Phenanthrenecarboxylic acid is a polycyclic aromatic hydrocarbon derivative containing a carboxylic acid functional group.[2] Its rigid, planar structure and functional group make it a subject of interest in medicinal chemistry and materials science. Accurate spectroscopic and spectrometric characterization is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This guide summarizes the key spectral features of this molecule.

Spectroscopic Data

The following sections present the expected spectroscopic data for 9-phenanthrenecarboxylic acid based on data available in spectral databases and known chemical shift and absorption frequency ranges for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 9-phenanthrenecarboxylic acid is expected to show complex multiplets in the aromatic region due to the coupling of the nine aromatic protons. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Spectroscopic Data for 9-Phenanthrenecarboxylic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | -COOH |

| ~7.5 - 8.8 | m | 9H | Ar-H |

Note: The aromatic region will consist of multiple overlapping signals. Specific assignments require advanced 2D NMR techniques.

The carbon-13 NMR spectrum will show distinct signals for each of the 15 carbon atoms in the molecule, with the carboxyl carbon appearing at the most downfield position.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 9-Phenanthrenecarboxylic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 185 | -COOH |

| ~122 - 135 | Ar-C |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 9-phenanthrenecarboxylic acid is characterized by the absorptions of the carboxylic acid group and the aromatic ring system.

Table 3: Characteristic IR Absorption Bands for 9-Phenanthrenecarboxylic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1500-1600 | Medium | C=C stretch (aromatic) |

| 1210-1320 | Strong | C-O stretch (carboxylic acid) |

| 650-900 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 9-phenanthrenecarboxylic acid, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (222.24 g/mol ).[2][4]

Table 4: Predicted Mass Spectrometry Data for 9-Phenanthrenecarboxylic Acid

| m/z | Relative Intensity (%) | Assignment |

| 222 | High | [M]⁺ (Molecular Ion) |

| 205 | Moderate | [M-OH]⁺ |

| 177 | High | [M-COOH]⁺ |

| 151 | Moderate | Further fragmentation |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic and spectrometric data presented above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-20 mg of 9-phenanthrenecarboxylic acid for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Using a pipette, transfer the solution to a clean 5 mm NMR tube, ensuring the liquid height is between 4 and 5 cm.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.

-

Process the acquired free induction decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of 9-phenanthrenecarboxylic acid with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of 9-phenanthrenecarboxylic acid in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like 9-phenanthrenecarboxylic acid.

Caption: Workflow for the spectroscopic analysis of 9-phenanthrenecarboxylic acid.

References

The Enduring Legacy of 9-Phenanthrenecarboxylic Acid: A Journey from Discovery to Modern Synthesis

For Immediate Release

Radebeul, Germany – December 26, 2025 – 9-Phenanthrenecarboxylic acid, a seemingly unassuming polycyclic aromatic hydrocarbon, holds a significant place in the annals of organic chemistry. Its discovery and the evolution of its synthesis have mirrored the broader advancements in chemical science, from classical cyclization reactions to modern catalytic methodologies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and key synthetic routes to this important molecule, complete with detailed experimental protocols and data.

Physicochemical and Spectroscopic Data

A foundational understanding of 9-phenanthrenecarboxylic acid begins with its key physicochemical and spectroscopic properties, which are summarized below for easy reference.

| Property | Value |

| Molecular Formula | C₁₅H₁₀O₂ |

| Molecular Weight | 222.24 g/mol |

| CAS Number | 837-45-6 |

| Melting Point | 249-251 °C[] |

| Boiling Point | 435.4 °C at 760 mmHg[] |

| Density | 1.305 g/cm³[] |

| pKa | Data not readily available in searched sources |

| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol and acetone.[2] |

| ¹H NMR (Varian CFT-20) | Specific chemical shifts not detailed in search results, but spectra are available.[3] |

| ¹³C NMR | Specific chemical shifts not detailed in search results, but spectra are available.[3] |

| FTIR (KBr Pellet) | Specific absorption peaks not detailed in search results, but spectra are available.[3] |

Historical Perspective: The Pschorr Synthesis

The story of 9-phenanthrenecarboxylic acid is intrinsically linked to the pioneering work of German chemist Robert Pschorr. In 1896, while at the Chemische Fabrik von Heyden, Pschorr developed a novel method for the synthesis of phenanthrene derivatives. This reaction, now known as the Pschorr cyclization, involves the intramolecular arylation of diazotized α-aryl-o-aminocinnamic acids. This groundbreaking work provided a rational and effective route to the phenanthrene core structure, which was crucial for the study of alkaloids and other natural products.

The Pschorr reaction proceeds through the formation of a diazonium salt from an α-aryl-o-aminocinnamic acid derivative, which then undergoes a copper-catalyzed intramolecular cyclization to form the phenanthrene ring system.

Caption: The Pschorr synthesis of 9-phenanthrenecarboxylic acid.

Experimental Protocol: Classical Pschorr Synthesis (Generalized)

This protocol is a representation of the classical approach and should be adapted with modern safety considerations.

-

Preparation of α-Phenyl-o-aminocinnamic Acid:

-

o-Nitrobenzaldehyde is condensed with phenylacetic acid via the Perkin reaction to yield α-phenyl-o-nitrocinnamic acid.

-

The nitro group is then reduced to an amine using a suitable reducing agent (e.g., tin and hydrochloric acid) to afford α-phenyl-o-aminocinnamic acid.

-

-

Diazotization:

-

The α-phenyl-o-aminocinnamic acid is dissolved in an acidic solution (e.g., dilute sulfuric acid) and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

-

Cyclization:

-

The cold diazonium salt solution is slowly added to a suspension of finely divided copper powder in water.

-

The reaction is allowed to proceed with stirring as nitrogen gas evolves.

-

Upon completion, the crude 9-phenanthrenecarboxylic acid is isolated by filtration, purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

Modern Synthetic Approaches

While the Pschorr reaction remains a classic, more modern and often higher-yielding methods have been developed for the synthesis of 9-phenanthrenecarboxylic acid. These include a two-step formylation-oxidation sequence and a direct carboxylation method. An iron-catalyzed reaction has also been developed for the direct synthesis of its esters.

Vilsmeier-Haack Formylation Followed by Oxidation

This two-step approach offers a versatile route to 9-phenanthrenecarboxylic acid. The first step involves the formylation of phenanthrene at the electron-rich 9-position using the Vilsmeier-Haack reagent, which is typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The resulting 9-phenanthrenecarboxaldehyde is then oxidized to the carboxylic acid.

Caption: Synthesis via Vilsmeier-Haack formylation and subsequent oxidation.

-

Reagent Preparation: In a flask equipped with a stirrer and a dropping funnel, phosphorus oxychloride is added to dimethylformamide at 0 °C.

-

Reaction: A solution of phenanthrene in a suitable solvent (e.g., dichlorobenzene) is added to the Vilsmeier reagent. The mixture is heated (e.g., to 70-80 °C) and stirred for several hours.

-

Work-up: The reaction mixture is cooled and poured onto ice, followed by neutralization with a base (e.g., sodium hydroxide). The product, 9-phenanthrenecarboxaldehyde, is extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude aldehyde is then purified.

-

Reaction: 9-Phenanthrenecarboxaldehyde is suspended in a suitable solvent (e.g., a mixture of pyridine and water).

-

Oxidation: Potassium permanganate is added portion-wise to the suspension, and the mixture is heated (e.g., to reflux) for several hours.

-

Work-up: After the reaction is complete, the mixture is cooled, and the excess permanganate is destroyed (e.g., with sodium bisulfite). The manganese dioxide is removed by filtration. The filtrate is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 9-phenanthrenecarboxylic acid. The product is collected by filtration and purified by recrystallization.

Direct Carboxylation of Phenanthrene

A more atom-economical approach is the direct carboxylation of phenanthrene using carbon dioxide in the presence of a Lewis acid. This method avoids the need for pre-functionalization of the phenanthrene starting material.

Caption: Direct carboxylation of phenanthrene.

-

Reaction Setup: Phenanthrene is dissolved in an inert solvent (e.g., benzene) in a pressure reactor.

-

Carboxylation: A Lewis acid, such as aluminum bromide (AlBr₃), is added to the solution. The reactor is then pressurized with carbon dioxide (e.g., to 3.0 MPa). The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) for a specified time.

-

Work-up: The reaction is quenched by the addition of dilute acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is evaporated. The crude 9-phenanthrenecarboxylic acid is then purified, for instance, by recrystallization. A reported yield for this method is 34%.[4]

Synthesis of 9-Phenanthrenecarboxylic Acid Esters

In addition to the synthesis of the carboxylic acid itself, methods for the direct preparation of its esters have been developed. One notable example is an iron-catalyzed reaction.

Iron-Catalyzed Esterification

This method provides a direct route to alkyl 9-phenanthrenecarboxylates from phenanthrene, tetrachloromethane, and an alcohol in the presence of an iron catalyst. This one-pot synthesis can achieve high yields of the desired ester.

-

Reaction Setup: Phenanthrene, an alcohol (e.g., methanol or ethanol), and an iron catalyst (e.g., iron(III) acetylacetonate) are combined in a reaction vessel.

-

Reaction: Tetrachloromethane is added, and the mixture is heated under an inert atmosphere.

-

Work-up: After the reaction is complete, the mixture is worked up to isolate the alkyl 9-phenanthrenecarboxylate. This method has been reported to produce yields in the range of 74-96%.[4]

Conclusion

From its initial synthesis via the elegant Pschorr cyclization to modern, efficient methods like direct carboxylation, the chemistry of 9-phenanthrenecarboxylic acid has evolved significantly. This journey not only highlights the ingenuity of chemists over the past century but also underscores the enduring importance of this molecule as a building block in various fields of chemical research and development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists working with this versatile compound.

References

A Technical Guide to the Theoretical Investigation of the Electronic Structure of 9-Phenanthrenecarboxylic Acid

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 9-phenanthrenecarboxylic acid. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the computational protocols, presents key electronic parameters, and visualizes the logical workflow and molecular properties.

Introduction

9-Phenanthrenecarboxylic acid is a polycyclic aromatic hydrocarbon derivative characterized by a phenanthrene backbone with a carboxylic acid group at the 9-position.[1] Its unique structure imparts interesting photophysical and chemical properties, making it a subject of interest in materials science and as a building block in the synthesis of pharmaceuticals.[1][2] Understanding the electronic structure of this molecule is crucial for predicting its reactivity, stability, and potential applications. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate these properties at the molecular level.[3]

This guide outlines the standard computational procedures for such an investigation, presents illustrative data for key electronic properties, and provides visualizations to clarify the workflow and molecular characteristics.

Computational Methodologies

The following section details the typical protocols for performing theoretical calculations on the electronic structure of 9-phenanthrenecarboxylic acid. These methods are standard in the field of computational chemistry.

2.1. Software

A variety of quantum chemistry software packages can be employed for these calculations. Commonly used programs include:

2.2. Computational Details

The core of the theoretical investigation involves the application of Density Functional Theory (DFT). A typical computational setup would include:

-

Functional: The choice of functional is critical for accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[3][4][6] Other functionals like PBE or M06-2X may also be suitable depending on the specific properties of interest.[5][7]

-

Basis Set: A basis set describes the atomic orbitals used in the calculation. The 6-31G(d,p) or the more extensive 6-311+G(d,p) basis sets are commonly used to provide a good balance between accuracy and computational cost for molecules of this size.[4][6]

-

Solvent Effects: If the properties in a specific solvent are of interest, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.

2.3. Calculation Workflow

A standard computational workflow for analyzing the electronic structure of 9-phenanthrenecarboxylic acid is as follows:

-

Geometry Optimization: The first step is to determine the molecule's most stable three-dimensional structure. This is achieved by performing a geometry optimization, which finds the minimum energy conformation on the potential energy surface.[8]

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[3] These calculations also provide thermodynamic data and vibrational spectra.

-

Electronic Property Calculations: Once the optimized geometry is confirmed, a variety of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO) energies.[9]

-

Molecular Electrostatic Potential (MEP).

-

Mulliken population analysis for atomic charges.

-

Dipole moment.

-

The following diagram illustrates this computational workflow:

References

- 1. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]

- 3. jchemlett.com [jchemlett.com]

- 4. ppor.az [ppor.az]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. hpc.lsu.edu [hpc.lsu.edu]

- 9. researchgate.net [researchgate.net]

isomers of phenanthrenecarboxylic acid and their properties

An In-depth Technical Guide to the Isomers of Phenanthrenecarboxylic Acid: Properties, Synthesis, and Biological Significance

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, forms the structural core for a wide array of naturally occurring and synthetic compounds. When a carboxylic acid moiety is introduced to this scaffold, it gives rise to phenanthrenecarboxylic acid. The specific position of this functional group dramatically influences the molecule's physicochemical properties and biological activity. Due to their planar structure, these compounds are capable of intercalating with DNA or interacting with various protein targets, making them subjects of interest in medicinal chemistry and materials science.[1]

This technical guide provides a comprehensive overview of the five positional isomers of phenanthrenecarboxylic acid for researchers, scientists, and drug development professionals. It details their core properties, outlines experimental protocols for their synthesis and characterization, and explores their biological relevance, emphasizing the critical role of isomerism.

Isomers of Phenanthrenecarboxylic Acid

The phenanthrene ring has five distinct positions for monosubstitution, leading to five unique isomers of phenanthrenecarboxylic acid: 1-, 2-, 3-, 4-, and 9-phenanthrenecarboxylic acid.

The structural differences among these isomers, while subtle, lead to significant variations in their chemical and biological profiles.

Physicochemical Properties

The position of the carboxyl group affects steric hindrance, electronic distribution, and intermolecular interactions, such as hydrogen bonding. These factors collectively determine the distinct physical properties of each isomer. The quantitative data available for these isomers are summarized below.

| Property | 1-Phenanthrenecarboxylic Acid | 2-Phenanthrenecarboxylic Acid | 3-Phenanthrenecarboxylic Acid | 4-Phenanthrenecarboxylic Acid | 9-Phenanthrenecarboxylic Acid |

| Molecular Formula | C₁₅H₁₀O₂[3] | C₁₅H₁₀O₂[4] | C₁₅H₁₀O₂[7] | C₁₅H₁₀O₂[8] | C₁₅H₁₀O₂[10][11] |

| Molecular Weight | 222.24 g/mol [3] | 222.24 g/mol [4][] | 222.24 g/mol [7] | 222.24 g/mol [8] | 222.24 g/mol [11][] |

| Melting Point (°C) | 233[2] | 258 - 258.5[5][14] | 269[6] | Not Available | 249 - 253[][15] |

| Boiling Point (°C) | Not Available | 435.4 at 760 mmHg[] | Not Available | Not Available | 435.4 at 760 mmHg[] |

| Density (g/cm³) | Not Available | 1.305[][14] | Not Available | Not Available | 1.305[] |

| pKa (Predicted) | Not Available | Not Available | Not Available | 3.49 ± 0.30[8] | Not Available |

| XLogP3 | 4.3[3] | 4.5[4] | Not Available | Not Available | 4.3[11] |

| CAS Number | 27875-89-4[3] | 40452-20-8 | 7470-14-6[7][16] | 42156-92-3[8] | 837-45-6[11] |

Experimental Protocols

Synthesis of Phenanthrene Scaffolds

Classical methods for constructing the phenanthrene ring system, such as the Haworth and Bardhan-Sengupta syntheses, provide a foundational route that can be adapted to produce carboxylic acid derivatives.[17]

Synthesis of 9-Alkyl-3-Carboxyphenanthrenes

A more targeted synthesis can produce specific isomers with varied substitutions. The following protocol outlines a multi-step synthesis for 9-alkyl-3-carboxyphenanthrenes, starting from 9-bromo-3-phenanthrenecarboxylic acid.[18]

Cytotoxicity Assay Protocol (MTT Assay)

To evaluate the biological activity of the synthesized isomers, a standard MTT assay can be employed to measure cellular metabolic activity as an indicator of cell viability. This method is widely used to determine the cytotoxic potential of compounds against cancer cell lines.[19]

-

Cell Seeding : Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the phenanthrenecarboxylic acid isomers in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization : Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined by plotting viability against compound concentration.

Biological Activity and Structure-Activity Relationship

Phenanthrene derivatives have been investigated for a range of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antiallergic effects.[20] The specific biological outcome is highly dependent on the isomeric structure, as the placement of the carboxylic acid group dictates how the molecule interacts with biological targets.[21]

The planar aromatic rings of phenanthrenecarboxylic acids allow them to function as intercalating agents, inserting themselves between the base pairs of DNA. This can disrupt DNA replication and transcription, leading to cytotoxic effects. Additionally, these molecules can bind to the active or allosteric sites of enzymes, inhibiting their function and disrupting cellular signaling pathways.

Conclusion

The isomers of phenanthrenecarboxylic acid represent a versatile class of compounds with distinct properties and potential therapeutic applications. This guide has summarized their key physicochemical data, provided actionable experimental protocols, and illustrated the fundamental concepts governing their biological activity. The profound impact of substituent placement on the phenanthrene core underscores the importance of isomer-specific research in drug discovery. Future investigations should focus on completing the physicochemical dataset, elucidating the specific signaling pathways modulated by each isomer, and exploring their therapeutic potential through in-vivo studies.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-phenanthrene carboxylic acid [stenutz.eu]

- 3. 1-Phenanthrenecarboxylic acid | C15H10O2 | CID 284068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenanthrene-2-carboxylic acid | C15H10O2 | CID 13234903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-phenanthrene carboxylic acid [stenutz.eu]

- 6. 3-phenanthrene carboxylic acid [stenutz.eu]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Page loading... [guidechem.com]

- 9. Phenanthrene-4-carboxylic acid and 1,2-dihydrophenanthrene-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]

- 11. 9-Phenanthrenecarboxylic acid | C15H10O2 | CID 94765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fluorochem.co.uk [fluorochem.co.uk]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. 7470-14-6|Phenanthrene-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 17. Phenanthrene synthesis [quimicaorganica.org]

- 18. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. solubilityofthings.com [solubilityofthings.com]

Methodological & Application

Application Notes and Protocols: 9-Phenanthrenecarboxylic Acid in Decarbonylative Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[1][2] This reaction has seen extensive application in the synthesis of biaryls, complex organic molecules, and is a critical tool in drug discovery and development for constructing molecules with specific three-dimensional structures.[1][3]

Recent advancements in palladium-catalyzed cross-coupling reactions have expanded the scope of suitable coupling partners beyond organic halides. A significant development is the use of aromatic carboxylic acids as aryl sources through decarbonylative or decarboxylative pathways.[1][4] This approach is advantageous as carboxylic acids are often more readily available, less expensive, and more stable than the corresponding organohalides.[4]

This document provides detailed application notes and protocols for the use of 9-phenanthrenecarboxylic acid as a substrate in palladium-catalyzed decarbonylative Suzuki-type coupling reactions to synthesize 9-arylphenanthrenes. These products are of significant interest in materials science and medicinal chemistry.

Reaction Principle: Decarbonylative Suzuki Coupling

The decarbonylative Suzuki coupling of an aromatic carboxylic acid involves the in-situ activation of the carboxylic acid, followed by a palladium-catalyzed cross-coupling with an organoboron reagent. The key steps, in simplified terms, are:

-

Activation of the Carboxylic Acid: The carboxylic acid is activated, often by conversion to a more reactive species like a mixed anhydride.

-

Oxidative Addition and Decarbonylation: The activated carboxylic acid undergoes oxidative addition to a low-valent palladium catalyst, followed by the extrusion of carbon monoxide (decarbonylation).

-

Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center.

-

Reductive Elimination: The two aryl groups reductively eliminate from the palladium complex, forming the desired biaryl product and regenerating the active palladium catalyst.[1]

Experimental Data